Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Catalog No.
S14448869
CAS No.
M.F
C7H12ClNO3
M. Wt
193.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic ...

Product Name

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

IUPAC Name

(1R,2R,5S)-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C7H11NO3.ClH/c9-7(10)6-5-2-1-4(11-5)3-8-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5+,6+;/m0./s1

InChI Key

BUSQEUYQYKHXKM-FPKZOZHISA-N

Canonical SMILES

C1CC2C(NCC1O2)C(=O)O.Cl

Isomeric SMILES

C1C[C@@H]2[C@@H](NC[C@H]1O2)C(=O)O.Cl

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid; hydrochloride is a bicyclic compound characterized by a nitrogen atom in its structure, which classifies it as an azabicyclic compound. This compound features a unique bicyclic framework that includes an oxygen atom, making it an interesting subject for chemical and biological research. The presence of both nitrogen and oxygen in the bicyclic structure enhances its potential for various applications, particularly in medicinal chemistry.

The chemical reactivity of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid is largely influenced by its functional groups. Typical reactions may include:

  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Cyclization reactions: The bicyclic structure can undergo further cyclization to form more complex molecules.
  • Acid-base reactions: The carboxylic acid group can engage in typical acid-base reactions, affecting solubility and reactivity.

These reactions are crucial for synthesizing derivatives and exploring the compound's pharmacological properties.

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit significant biological activities, particularly as potential pharmacological agents. They have been studied for their effects on various biological targets, including:

  • Monoamine reuptake inhibition: Some derivatives have shown promise as inhibitors of monoamine transporters, which are critical in treating depression and anxiety disorders .
  • Opioid receptor antagonism: Certain variants have been identified as mu-opioid receptor antagonists, suggesting potential applications in pain management and addiction treatment .
  • Antimicrobial properties: Preliminary studies suggest that some azabicyclo compounds may possess antimicrobial activity, warranting further investigation.

The synthesis of Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through various methodologies:

  • Intramolecular cyclization: This method involves the formation of the bicyclic structure via cyclization reactions of suitable precursors .
  • Rearrangement reactions: Techniques such as Beckmann rearrangement can be employed to construct the desired azabicyclic framework from simpler precursors .
  • Oxidation and reduction processes: These processes are often used to modify existing functional groups to achieve the target compound.

The choice of synthesis method depends on the desired yield and purity of the final product.

Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid has potential applications in several fields:

  • Pharmaceutical development: Its structural features make it a candidate for developing new drugs targeting neurotransmitter systems.
  • Chemical biology: The compound can serve as a probe or tool for studying biological pathways involving nitrogen-containing heterocycles.
  • Material science: The unique properties of azabicyclic compounds may find applications in developing new materials with specific mechanical or thermal properties.

Interaction studies involving Endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives reveal insights into their binding affinities and mechanisms of action:

  • Docking studies: Computational docking studies have shown how these compounds interact with target proteins, providing a basis for rational drug design .
  • Biological assays: In vitro assays assessing their efficacy against specific biological targets have been conducted, revealing promising activity profiles .

These studies are essential for understanding how structural modifications impact biological activity.

Several compounds share structural similarities with Endo-8-oxa-3-azabicyclo[3.2.1]octane, including:

Compound NameStructural FeaturesUnique Characteristics
8-Azabicyclo[3.2.1]octaneContains nitrogen in a similar bicyclic structureKnown for its role as a monoamine reuptake inhibitor
2-Azabicyclo[3.2.1]octanoneSimilar bicyclic framework but lacks the oxygen atomOften used in total synthesis applications
8-Methylazabicyclo[3.2.1]octaneMethyl substitution on the nitrogen atomExhibits different pharmacological profiles compared to non-substituted variants

These comparisons highlight the uniqueness of Endo-8-oxa-3-azabicyclo[3.2.1]octane due to its oxo group and specific stereochemistry, which may influence its biological activity and therapeutic potential.

The exploration of azabicyclic compounds began in the mid-20th century, driven by their structural complexity and potential pharmacological relevance. Early work focused on simpler bicyclic systems, such as azabicyclo[2.2.1]heptanes, which demonstrated unique reactivity patterns due to their strained geometries. By the 1970s, advances in stereoselective synthesis enabled the systematic study of nitrogen-containing bicyclic frameworks, particularly those with bridgehead nitrogen atoms. These efforts laid the groundwork for understanding how ring strain and heteroatom positioning influence chemical reactivity.

A pivotal development occurred in the 1990s with the introduction of catalytic asymmetric methods, which allowed access to enantiomerically pure azabicyclic compounds. For example, nickel-catalyzed reductive asymmetric alkylative ring-opening reactions of azabicyclic alkenes demonstrated the feasibility of constructing chiral bicyclic structures with multiple stereocenters. These methodologies expanded the synthetic toolbox for medicinal chemists, enabling the targeted design of complex molecules like Endo-8-oxa-3-azabicyclo[3.2.1]octane derivatives.

Key Advances in Synthesis:

YearMilestoneReference
2005Diels-Alder reactions of oxabicyclo[3.2.1]octadienes
2023Nickel-catalyzed asymmetric ring-opening of azabicyclic alkenes
2024Rearrangement routes to azabicyclo[2.1.1]hexane piperazinium salts

Emergence of Oxa-Azabicyclic Frameworks in Synthetic Chemistry

The integration of oxygen and nitrogen atoms into bicyclic systems introduced new dimensions of reactivity and stability. Oxa-azabicyclo[3.2.1]octanes, such as the title compound, emerged as particularly versatile intermediates due to their balanced strain energy and functional group tolerance. Early studies on oxabicyclo[3.2.1]octadienes revealed their exceptional dienophilic reactivity, enabling rapid access to polycyclic systems through Diels-Alder reactions.

A critical breakthrough came with the development of bench-stable oxa-azabicyclic salts, which served as electrophilic partners in ring-opening reactions. For instance, azabicyclo[2.1.1]hexane piperazinium methanesulfonate salts were shown to undergo regioselective ring-opening with diverse nucleophiles, including amines and alcohols. This reactivity profile directly informed later strategies for functionalizing Endo-8-oxa-3-azabicyclo[3.2.1]octane scaffolds.

Key Milestones in Bicyclo[3.2.1]octane Derivative Research

The bicyclo[3.2.1]octane skeleton has been a focal point due to its prevalence in bioactive natural products and pharmaceutical candidates. Structural analyses of derivatives like Endo-3-tert-butoxycarbonyl-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (PubChem CID: 166638441) revealed how substituents modulate ring strain and hydrogen-bonding capacity. X-ray crystallography studies confirmed the endo configuration of the carboxylic acid moiety, which critically influences molecular recognition properties.

Recent innovations include the application of continuous-flow chemistry to optimize the synthesis of bicyclo[3.2.1]octane hydrochlorides, improving yields from 65% to 92% while reducing reaction times. Additionally, the discovery of rearrangement pathways during ligand-directed degrader (LDD) synthesis provided new routes to functionalized derivatives, exemplified by the conversion of azabicyclo[2.1.1]hexane intermediates into pharmaceutically relevant piperazinium salts.

Structural Evolution of Bicyclo[3.2.1]octane Derivatives:

CompoundStructural FeatureSignificance
3-Azabicyclo[3.3.0]octane HCl (CID 21572123)Fused bicyclic systemDemonstrated bioisosteric potential for pyrrolidine replacements
Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid (CID 168432898)Carboxylic acid substituentEnabled peptide coupling strategies for prodrug development
Azabicyclo[2.1.1]hexane piperazinium saltSpirocyclic nitrogenFacilitated modular synthesis of proteolysis-targeting chimeras

The synthesis of endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the bridged bicyclic framework with precise stereochemical control [1] [2]. This compound, characterized by its unique oxygen-containing bridge and nitrogen-heterocyclic core, demands specialized synthetic approaches that can efficiently assemble the complex three-dimensional architecture while maintaining stereochemical integrity [3] [4].

Cycloaddition-Based Synthesis Strategies

Cycloaddition reactions serve as the cornerstone methodology for constructing bicyclic scaffolds containing the 8-oxa-3-azabicyclo[3.2.1]octane framework [5] [6]. These transformations offer exceptional efficiency in forming multiple bonds and stereocenters simultaneously, making them particularly attractive for synthesizing complex heterocyclic architectures [7] [8].

[3+2] Cycloaddition Protocols for Core Scaffold Assembly

The [3+2] cycloaddition approach represents the most widely employed strategy for assembling the core bicyclic framework of 8-oxa-3-azabicyclo[3.2.1]octane derivatives [9] [5]. Recent advances in this methodology have demonstrated exceptional utility in constructing bridged oxygen-nitrogen heterocycles through systematic optimization of reaction parameters [6] [8].

The fundamental protocol involves the generation of carbonyl ylides from diazo precursors under rhodium catalysis, followed by cycloaddition with appropriately substituted vinyl ethers [8]. This transformation proceeds through a concerted mechanism, wherein the dipolar ylide intermediate undergoes selective addition to the dipolarophile, resulting in the formation of the bridged bicyclic core [5] [6].

Experimental investigations have revealed that rhodium-catalyzed [3+2] cycloaddition reactions of diazo compounds with vinyl ethers can achieve yields ranging from 45% to 85%, depending on the electronic nature of the substrates and reaction conditions [8]. The presence of Lewis acids, particularly zinc chloride and aluminum triflate, significantly enhances both reaction efficiency and stereoselectivity [8] [5].

Temperature optimization studies have established that reactions conducted at 60-80°C provide optimal balance between reaction rate and selectivity [8]. Lower temperatures result in incomplete conversion, while elevated temperatures above 100°C lead to decomposition of sensitive intermediates and diminished yields [10] [11].

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)Diastereomeric Ratio
Rhodium acetate6567812:1
Rhodium acetate + Zinc chloride7078618:1
Rhodium acetate + Aluminum triflate7582522:1
Rhodium octanoate8074715:1

1,3-Dipolar Cycloaddition Optimization for Stereochemical Control

Stereochemical control in 1,3-dipolar cycloaddition reactions requires careful optimization of multiple parameters including catalyst selection, solvent systems, and substrate structural features [5] [12]. The endo-selectivity observed in the formation of 8-oxa-3-azabicyclo[3.2.1]octane derivatives arises from favorable orbital interactions between the ylide and dipolarophile components [7] [8].

Systematic studies have demonstrated that the choice of rhodium catalyst profoundly influences stereochemical outcomes [5] [8]. Rhodium acetate dihydrate consistently provides superior endo-selectivity compared to other rhodium sources, achieving diastereomeric ratios exceeding 20:1 in favor of the desired endo-product [8]. The enhanced selectivity stems from the specific coordination environment around the rhodium center, which directs the approach trajectory of the reacting partners [5] [6].

Solvent effects play a crucial role in determining stereochemical outcomes [8] [10]. Polar aprotic solvents such as acetonitrile and dichloroethane favor endo-selectivity, while coordinating solvents like tetrahydrofuran diminish stereochemical control [8]. The reduced selectivity in coordinating solvents results from competitive coordination to the rhodium catalyst, disrupting the optimal geometry for stereoselective cycloaddition [5] [10].

Temperature control emerges as another critical parameter for achieving high stereoselectivity [8] [10]. Reactions conducted at 65-75°C demonstrate optimal endo-selectivity, with diastereomeric ratios declining significantly at temperatures above 85°C [8]. The temperature dependence reflects the competing kinetic and thermodynamic factors governing the cycloaddition process [10] [11].

Transition Metal-Catalyzed Approaches

Transition metal catalysis provides powerful tools for constructing complex bicyclic frameworks through diverse mechanistic pathways [13] [14]. The development of efficient metal-catalyzed protocols has revolutionized the synthesis of bridged heterocycles by enabling transformations that would be difficult or impossible under conventional conditions [15] [16].

Rhodium-Mediated Carbonyl Ylide Generation

Rhodium-catalyzed carbonyl ylide generation represents a pivotal transformation in the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives [5] [6]. This methodology exploits the unique ability of rhodium complexes to facilitate the decomposition of diazo compounds, generating reactive ylide intermediates that subsequently undergo cycloaddition reactions [8] [16].

The mechanism of rhodium-mediated ylide generation involves initial coordination of the diazo substrate to the rhodium center, followed by nitrogen extrusion to form a rhodium-carbene intermediate [5] [6]. This carbene species then undergoes intramolecular insertion into adjacent carbonyl groups, generating the reactive carbonyl ylide that participates in subsequent cycloaddition reactions [8] [16].

Catalyst optimization studies have identified rhodium acetate dihydrate as the most effective catalyst for ylide generation, consistently providing higher yields and better selectivity compared to alternative rhodium sources [8]. The superior performance of rhodium acetate stems from its optimal electronic properties and accessibility of coordination sites for substrate binding [5] [6].

Detailed kinetic investigations reveal that ylide generation follows first-order kinetics with respect to both diazo substrate and rhodium catalyst [10]. The reaction exhibits minimal catalyst deactivation over extended reaction periods, enabling efficient turnover and high catalyst productivity [10] [11].

Rhodium CatalystYlide Generation Rate (min⁻¹)Catalyst Loading (mol%)Turnover NumberSelectivity (%)
Rhodium acetate dihydrate0.122.53892
Rhodium octanoate0.083.02987
Rhodium triphenylphosphine chloride0.064.02284
Rhodium trifluoroacetate0.093.52589

Palladium-Catalyzed Cross-Coupling Derivative Synthesis

Palladium-catalyzed cross-coupling reactions provide versatile methods for introducing diverse substituents onto pre-formed bicyclic scaffolds [13] [14]. These transformations enable late-stage functionalization of 8-oxa-3-azabicyclo[3.2.1]octane frameworks, facilitating access to structurally diverse derivative libraries [15] [17].

Stille coupling protocols have demonstrated particular effectiveness for introducing biaryl substituents onto bicyclic frameworks [17]. Systematic optimization has established that tetrakis(triphenylphosphine)palladium(0) in dioxane provides optimal conditions for these transformations, achieving yields ranging from 68% to 91% across diverse substrate combinations [17].

The success of Stille coupling reactions depends critically on the electronic properties of both coupling partners [17] [13]. Electron-rich arylstannanes demonstrate enhanced reactivity compared to electron-deficient analogs, while halide leaving groups follow the expected reactivity order of iodide > bromide > chloride [17] [15].

Alternative cross-coupling methodologies, including Suzuki-Miyaura reactions, have shown more limited success with bicyclic substrates [17]. The reduced effectiveness of Suzuki coupling appears to result from competing hydrolysis of boronic acid partners under the basic reaction conditions required for transmetalation [17] [13].

Temperature optimization studies reveal that reactions conducted at 90-110°C provide optimal balance between reaction rate and selectivity [17] [15]. Lower temperatures result in incomplete conversion, while temperatures above 120°C lead to catalyst decomposition and reduced yields [15] [10].

Stereoselective Construction Techniques

Achieving high levels of stereochemical control in the synthesis of bicyclic heterocycles requires sophisticated methodologies that can direct the formation of multiple stereocenters simultaneously [18] [19]. The development of effective stereoselective protocols represents one of the most challenging aspects of bicyclic synthesis, particularly for complex frameworks containing multiple heteroatoms [20] [21].

Diastereomeric Ratio Enhancement Strategies

Diastereomeric ratio enhancement in bicyclic synthesis relies on careful optimization of reaction conditions and substrate design to favor the formation of desired stereoisomers [18] [19]. Several key strategies have emerged as particularly effective for improving stereochemical outcomes in the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives [20] [22].

Temperature control represents the most fundamental parameter for achieving high diastereoselectivity [18] [10]. Reactions conducted at carefully optimized temperatures typically demonstrate significantly enhanced stereochemical control compared to transformations performed under ambient conditions [10] [11]. The temperature dependence reflects the competing thermodynamic and kinetic factors that govern stereoisomer formation [18] [22].

Solvent selection profoundly influences diastereomeric ratios through both steric and electronic effects [18] [10]. Polar aprotic solvents generally provide superior stereochemical control compared to protic or coordinating alternatives [10] [20]. The enhanced selectivity in polar aprotic media results from stabilization of transition states leading to the desired stereoisomer [18] [22].

Lewis acid additives serve as powerful tools for enhancing diastereoselectivity through coordination to substrate functional groups [18] [19]. Zinc chloride and aluminum triflate have demonstrated particular effectiveness in improving stereochemical outcomes, often increasing diastereomeric ratios by factors of 2-3 compared to reactions conducted without additives [19] [10].

Reaction ConditionsBase Diastereomeric RatioEnhanced Diastereomeric RatioImprovement Factor
Standard conditions8:1--
Optimized temperature8:115:11.9
Polar aprotic solvent8:118:12.3
Lewis acid additive8:122:12.8
Combined optimization8:135:14.4

Chiral Auxiliary Applications in Enantioselective Synthesis

Chiral auxiliary methodology provides a reliable approach for achieving enantioselective synthesis of bicyclic heterocycles through substrate-controlled stereoinduction [23] [21]. The successful application of chiral auxiliaries requires careful selection of stereocontrolling elements that can effectively bias the formation of desired enantiomers [23] [20].

Evans-type chiral auxiliaries have demonstrated exceptional effectiveness in controlling the stereochemical outcome of bicyclic synthesis [23] [21]. These auxiliaries operate through chelation-controlled mechanisms, wherein coordination of the auxiliary to reaction intermediates directs the approach trajectory of nucleophilic or electrophilic partners [23] [20].

Systematic studies of auxiliary structure-selectivity relationships have revealed that bulky substituents adjacent to the coordinating heteroatom provide optimal stereochemical control [23] [21]. The enhanced selectivity results from increased steric interactions in transition states leading to unwanted stereoisomers [21] [20].

Temperature optimization proves critical for maximizing enantioselectivity in auxiliary-controlled reactions [23] [21]. Reactions conducted at reduced temperatures typically demonstrate superior stereochemical control, with enantiomeric excesses often improving by 10-20% when reactions are performed at -78°C compared to ambient temperature [21] [20].

The removal of chiral auxiliaries requires careful optimization to prevent epimerization or degradation of the bicyclic product [23] [21]. Mild hydrolysis conditions using lithium hydroxide in aqueous tetrahydrofuran have proven most effective for auxiliary cleavage, consistently providing high yields of enantiomerically pure products [21] [20].

Chiral Auxiliary TypeEnantiomeric Excess (%)Yield After Cleavage (%)Recovery of Auxiliary (%)
Evans phenylglycinol898792
Evans phenylalaninol938489
Evans leucinol919194
Myers pseudoephedrine867887

The stereochemical models governing auxiliary-controlled selectivity involve chelation of the auxiliary heteroatom to electrophilic centers in key intermediates [23] [21]. This coordination creates a well-defined three-dimensional environment that favors approach from one face of the reactive center while blocking access from the opposite face [21] [20].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

193.0505709 g/mol

Monoisotopic Mass

193.0505709 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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